molecular formula C20H18ClN3O3S B11372488 2-(benzylsulfonyl)-5-chloro-N-(2,4-dimethylphenyl)pyrimidine-4-carboxamide

2-(benzylsulfonyl)-5-chloro-N-(2,4-dimethylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11372488
M. Wt: 415.9 g/mol
InChI Key: ZQZSDMXXFBBTHF-UHFFFAOYSA-N
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Description

5-CHLORO-N-(2,4-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(2,4-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 2,4-dimethylphenylamine with chlorosulfonyl isocyanate to form an intermediate, which is then reacted with a pyrimidine derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(2,4-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

5-CHLORO-N-(2,4-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(2,4-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[(2,4-dimethylphenyl)methyl]-2-methylaniline
  • 5-chloro-N-[(2,4-dimethylphenyl)methyl]-2-methoxyaniline

Uniqueness

Compared to similar compounds, 5-CHLORO-N-(2,4-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H18ClN3O3S

Molecular Weight

415.9 g/mol

IUPAC Name

2-benzylsulfonyl-5-chloro-N-(2,4-dimethylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C20H18ClN3O3S/c1-13-8-9-17(14(2)10-13)23-19(25)18-16(21)11-22-20(24-18)28(26,27)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,23,25)

InChI Key

ZQZSDMXXFBBTHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3)C

Origin of Product

United States

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